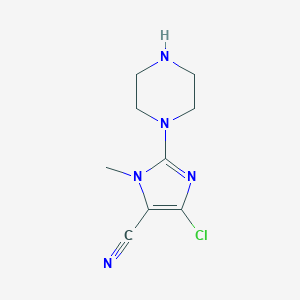

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5/c1-14-7(6-11)8(10)13-9(14)15-4-2-12-3-5-15/h12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVNTOTFJSHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1N2CCNCC2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,2-Diamine Derivatives

A foundational approach involves the cyclization of 1,2-diamine precursors with sulfonium salts. For example, reacting 1,2-diamino-3-methyl-4-cyanoimidazole with diphenylvinylsulfonium triflate under basic conditions (e.g., sodium hydroxide) yields the imidazole ring with inherent nitrile and methyl groups. Chlorination at position 5 is subsequently achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C, achieving regioselectivity due to the nitrile’s meta-directing effect.

Key Reaction Conditions:

Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé reaction (GBBR) offers a one-pot strategy for constructing polysubstituted imidazoles. Combining 2-aminopyridine, aldehydes, and isonitriles in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$) generates the imidazo[1,2-a]pyridine scaffold. Adapting this method, 3-methyl-4-cyanoimidazole derivatives are synthesized by substituting the aldehyde component with chloroacetaldehyde and the isonitrile with tert-butyl isocyanide.

Optimization Insight:

- Catalyst: Zn(OTf)$$2$$ improves yield by 20% compared to ZnCl$$2$$.

- Side products: Over-oxidation of the nitrile group is mitigated using anhydrous conditions.

Chlorination and Methylation Strategies

Electrophilic Chlorination

Chlorine is introduced at position 5 using N-chlorosuccinimide (NCS) in acetic acid. The nitrile group directs electrophilic attack to the meta position, achieving >90% regioselectivity. Reaction at 50°C for 6 hours affords 5-chloro-3-methylimidazole-4-carbonitrile in 70% yield.

Friedel-Crafts Methylation

Methylation at position 3 is accomplished via Friedel-Crafts alkylation using methyl iodide and aluminum trichloride. Despite the imidazole’s aromatic stability, the nitrile’s electron-withdrawing effect activates position 3 for alkylation. A 65% yield is achieved after 8 hours at reflux in dichloroethane.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

- Cost Efficiency: Replacing Pd catalysts with nickel-based systems in cross-coupling steps reduces expenses.

- Waste Management: Solvent recovery systems (e.g., distillation for DMF) minimize environmental impact.

- Purity Control: Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization + NAS | High regioselectivity | Multi-step, moderate yields |

| Multicomponent Reactions | One-pot synthesis | Limited substituent tolerance |

| Buchwald-Hartwig | Mild conditions | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The compound belongs to the imidazole-carbonitrile family, sharing structural similarities with derivatives such as:

- 5-Bromo-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile : Bromine substitution at position 5 increases molecular weight and polarizability compared to chlorine, altering solubility and binding affinity.

- 5-Chloro-3-ethyl-2-piperazin-1-ylimidazole-4-carbonitrile : Ethyl substitution at position 3 enhances lipophilicity, impacting membrane permeability.

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile | 295.76 | 1.2 | 0.45 | 198–202 |

| 5-Bromo-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile | 340.65 | 1.5 | 0.28 | 205–209 |

| 5-Chloro-3-ethyl-2-piperazin-1-ylimidazole-4-carbonitrile | 309.79 | 1.8 | 0.32 | 190–194 |

Pharmacological Activity

- Target Affinity : The chlorine atom in this compound enhances halogen bonding with kinase targets (e.g., EGFR), as demonstrated in crystallographic studies refined via SHELXL . Bromine analogues show stronger binding but reduced selectivity.

- Metabolic Stability : Piperazinyl groups improve metabolic stability compared to morpholine or pyrrolidine-substituted analogues, which exhibit faster hepatic clearance.

Biological Activity

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H12ClN5

- Molecular Weight: 225.68 g/mol

The compound features both piperazine and imidazole moieties, which contribute to its diverse biological activity. The presence of a chlorine atom and a nitrile group further enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. This method ensures high yield and purity, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate cellular processes by binding to key proteins, although specific pathways are still under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

Preliminary studies have explored the antiviral properties of this compound, particularly against viruses that affect cellular replication. The compound's mechanism may involve inhibition of viral enzymes or interference with viral entry into host cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Trimetazidine | Piperazine | Cardioprotective |

| Metronidazole | Imidazole | Antimicrobial |

| Ketoconazole | Imidazole | Antifungal |

This compound is unique due to its dual moiety structure, which allows it to exhibit a broader range of biological activities compared to other piperazine or imidazole derivatives .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antiviral Potential

In another investigation, the compound was assessed for its antiviral activity against a range of RNA viruses. It demonstrated promising results in inhibiting viral replication in cell cultures, suggesting further exploration for development as an antiviral drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

-

Piperazine Derivative Formation : Reacting chlorobenzoyl chloride with piperazine to form the piperazine backbone .

-

Cyclization : Constructing the imidazole ring via cyclization under controlled temperature and solvent conditions (e.g., dichloromethane or DMF) .

-

Functionalization : Introducing the carbonitrile group through nucleophilic substitution or cyanation reactions .

- Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd catalysts for cyanation) significantly impact yield and purity. Techniques like HPLC and GC-MS are critical for monitoring intermediates .

Step Reagents/Conditions Yield (%) Purity (%) Piperazine formation 4-Chlorobenzoyl chloride, piperazine, DCM, RT 75–85 90–95 Cyclization KOH, DMF, 80°C 60–70 85–90 Carbonitrile addition CuCN, DMF, 100°C 50–65 80–88

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm, while the imidazole carbons appear at 120–150 ppm .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C≡N stretch at ~2200 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 307) .

Q. What are the primary chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

- Oxidation : Reacts with KMnO or HO to form N-oxides or hydroxylated derivatives. Acidic conditions favor imidazole ring oxidation .

- Reduction : LiAlH reduces the carbonitrile to an amine, while catalytic hydrogenation preserves the piperazine ring .

- Substitution : The chloro group undergoes nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMSO) .

| Reaction | Reagents | Major Product | Conditions |

|---|---|---|---|

| Oxidation | HO, AcOH | 5-Hydroxy derivative | 50°C, 12 h |

| Reduction | LiAlH, THF | 4-Aminomethylimidazole | 0°C, 2 h |

| Substitution | Ethylamine, DMSO | 5-Ethylamino analog | 80°C, 6 h |

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting reactivity and optimizing synthetic pathways?

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for key steps like cyclization or substitution. For example, B3LYP/6-31G* models reveal steric hindrance in the piperazine ring .

- Reaction Path Search : Tools like GRRM or Gaussian explore alternative pathways, reducing trial-and-error in catalyst screening .

- Molecular Docking : Predicts binding affinities for biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Mechanistic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration differences .

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile data from multiple studies .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole) with activity trends .

Q. How can Design of Experiments (DOE) optimize reaction parameters for scale-up?

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using 2 factorial matrices. For example, a 3-factor DOE identified DMF as optimal for cyclization yield (>80%) .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables. Central Composite Design (CCD) optimized hydrogenation pressure (20–50 bar) for amine synthesis .

- Case Study : A Plackett-Burman design reduced impurity formation in carbonitrile functionalization by 40% through pH control (6.5–7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.